molecular formula C19H32Na2O4 B585900 Chaetomellic Acid A Disodium Salt CAS No. 161308-35-6

Chaetomellic Acid A Disodium Salt

Cat. No.: B585900
CAS No.: 161308-35-6
M. Wt: 370.4 g/mol
InChI Key: FIKFWCKPWWTJBB-LSSNYKSTSA-L
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Preparation Methods

Chaetomellic Acid A Disodium Salt can be synthesized through various methods. One common approach involves the reaction of chaetomellic acid with sodium hydroxide . Another practical route is based on the copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane . This method includes:

  • A one-pot preparation of the intermediate N-α-perchloroacyl-2-(Z)-alkyliden-1,3-thiazinanes starting from N-(3-hydroxypropyl)palmitamide.
  • A two-step smooth transformation of the radical cyclization products into chaetomellic acid.
  • Only one intermediate chromatographic purification step .

Chemical Reactions Analysis

Chaetomellic Acid A Disodium Salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

disodium;(Z)-2-methyl-3-tetradecylbut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFWCKPWWTJBB-LSSNYKSTSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747307
Record name Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161308-35-6
Record name Disodium (2Z)-2-methyl-3-tetradecylbut-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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